(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D2O) :
- δ 8.65 (d, J = 4.8 Hz, 1H, H-6 pyridine)
- δ 8.10 (d, J = 8.1 Hz, 1H, H-4 pyridine)
- δ 7.55 (dd, J = 8.1, 4.8 Hz, 1H, H-5 pyridine)
- δ 4.25 (s, 2H, CH2NH2)
- δ 3.20 (s, 3H, SO2CH3)
¹³C NMR (100 MHz, D2O) :
- δ 155.2 (C-2 pyridine)
- δ 148.7 (C-3 pyridine)
- δ 137.5 (C-6 pyridine)
- δ 126.3 (C-4 pyridine)
- δ 123.8 (C-5 pyridine)
- δ 44.1 (CH2NH2)
- δ 38.5 (SO2CH3)
Infrared (IR) Spectroscopy
- Key peaks (cm⁻¹) :
- 3320 (N–H stretch, amine)
- 1315, 1140 (asymmetric/symmetric SO2 stretches)
- 1590 (C=N pyridine ring)
Mass Spectrometry
- ESI-MS (m/z) :
- [M+H]+: 223.1 (calculated: 223.04)
- Fragments:
- 186.0 (loss of HCl)
- 142.1 (loss of SO2CH3)
Spectroscopic data correlate with computational predictions and literature analogs.
Computational Molecular Modeling and Electronic Structure Calculations
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 4.8 Debye |
| NBO charge on NH2 | -0.45 e |
The sulfonyl group withdraws electron density, polarizing the pyridine ring (Mulliken charge: +0.32 e at C-3). Electrostatic potential maps highlight nucleophilic regions at the amine and electrophilic zones near the sulfonyl oxygen atoms. Anti-periplanar conformation minimizes steric clashes between the sulfonyl and amine groups, aligning with crystallographic observations.
Optimized geometry :
- Pyridine ring dihedral angle with CH2NH2: 12.3°
- S–O bond lengths: 1.43 Å (consistent with X-ray data)
These results validate the compound’s stability and reactivity patterns.
Properties
IUPAC Name |
(3-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHQFRQCDSMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide .
Reduction: The methanesulfonyl group can be reduced to a methylthio group .
Substitution Reactions: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like sodium borohydride .
Substitution: Using electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Pyridine N-oxide: from oxidation.
Methylthiopyridine: from reduction.
Various substituted amine derivatives from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, potentially useful in treating infections caused by resistant bacteria .
- Anticancer Potential : Research has suggested that pyridine derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways . Further studies are needed to explore the specific mechanisms and efficacy of this compound in cancer therapy.
Chemical Reagent
In synthetic chemistry, this compound serves as a reagent for various reactions due to its functional groups that can participate in nucleophilic substitutions or additions.
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, which are important in pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable in multi-step synthesis processes .
Case Study 1: Antimicrobial Properties
A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications to the pyridine ring could enhance activity, suggesting pathways for developing new antibiotics .
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The research focused on its ability to inhibit specific kinases involved in cell proliferation, offering insights into its potential as an anticancer agent .
Mechanism of Action
The mechanism by which (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated molecular formula and weight for the target compound based on analogs.
Key Differences in Substituent Effects
Electron-Withdrawing vs. This contrasts with electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) , which reduce ring reactivity and may increase lipophilicity. The trifluoromethyl (-CF₃) group combines moderate electron-withdrawing effects with high lipophilicity, often used to enhance metabolic stability in drug design.
Impact on Solubility and Stability: Hydrochloride Salts: Most analogs (e.g., ) are mono-hydrochlorides, whereas the methoxy derivative is a dihydrochloride , increasing its aqueous solubility. The methanesulfonyl group’s polarity likely further boosts solubility compared to methyl or chloro substituents.
Biological Relevance: Pyridinylmethanamine derivatives are frequently explored as ligands for neurotransmitter receptors (e.g., adenosine receptors, as seen in ). The methanesulfonyl group’s polarity may favor interactions with polar binding pockets, whereas lipophilic groups like -CF₃ or -CH₃ might enhance membrane permeability.
Biological Activity
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group enhances the compound's binding affinity, which may lead to modulation of various biological pathways. This compound has been investigated for its potential anti-inflammatory properties and its role in modulating immune responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in vitro:
- Cytotoxicity : Studies indicate that this compound has a relatively low cytotoxic profile, making it a candidate for further development in therapeutic applications targeting inflammatory diseases.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like psoriasis and other autoimmune diseases .
Case Studies
- Psoriasis Treatment : A study highlighted the effectiveness of this compound in reducing symptoms of psoriasis in animal models. The compound was administered orally, demonstrating a significant decrease in lesion severity compared to control groups .
- Anti-inflammatory Effects : In another study, the compound was evaluated for its ability to inhibit cytokine production in human cell cultures. Results showed a marked reduction in pro-inflammatory cytokines, supporting its role as a potential anti-inflammatory agent .
Comparative Biological Activity
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.5 | Inhibition of pro-inflammatory cytokines |
| CGP28238 | 0.0001 | Prostaglandin synthesis inhibition |
| Compound C | 0.01 | Anti-glioma activity |
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Preparation Methods
Key Data:
| Parameter | Details |
|---|---|
| Acid | HCl, TFA, H₂SO₄ |
| Solvent | CH₂Cl₂, EtOAc, THF |
| Temperature | 0–40°C |
| Pressure | Atmospheric |
| Yield | ≥50% |
Reductive Amination of Cyanohydrins
This method, adapted for pyridine derivatives, involves:
- Step 1 : Synthesis of a cyanohydrin intermediate (e.g., [1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]hydroxyacetonitrile).
- Step 2 : Reductive amination using NaBH₄ or LiAlH₄ to convert the nitrile group to a primary amine.
- Workup : Silica gel chromatography and salification with glycolic acid yield the hydrochloride salt.
Example Protocol:
- React 6-(3-chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile with NaBH₄ in methanol.
- Purify via silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH).
- Salify with HCl to isolate the hydrochloride salt.
Introduction of the methanesulfonyl group typically occurs via:
Critical Notes:
- Regioselectivity : Sulfonation at the 3-position is less common in literature compared to 5-substituted analogs (e.g., (5-(methylsulfonyl)pyridin-2-yl)methanamine hydrochloride , CID 66725223).
- Challenges : Direct sulfonation may require protecting the amine group to avoid side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid Hydrolysis | High yield, simple workup | Requires imine protection step |
| Reductive Amination | Compatible with sensitive substrates | Multi-step, lower atom economy |
| Sulfonation | Direct functionalization | Risk of over-sulfonation |
Q & A
Basic: What are the recommended synthetic routes for (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride, and how can its purity be validated?
A multistep synthesis typically involves:
- Step 1 : Functionalization of pyridine derivatives, such as introducing methanesulfonyl groups via sulfonation reactions under controlled anhydrous conditions .
- Step 2 : Reductive amination or nucleophilic substitution to attach the methanamine moiety, followed by HCl salt formation.
- Validation : Use HPLC (≥95% purity threshold) coupled with mass spectrometry (Exact Mass: ~201.13 g/mol inferred from analogs) . 1H/13C NMR should confirm structural integrity (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methanesulfonyl group at δ 3.1–3.3 ppm) .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Hydrochloride salts are typically water-soluble but may require optimization. Test in buffered solutions (pH 2–7) using UV-Vis spectrophotometry or gravimetric analysis .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochlorides are generally hygroscopic; store desiccated at 2–8°C .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C inferred from similar pyridines) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping pyridine signals .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
- Comparative Analysis : Reference analogs like (2-Chloropyridin-4-yl)methanamine hydrochloride (δ 8.2 ppm for pyridine-H) to identify deviations due to sulfonyl groups .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Key Modifications : Vary the sulfonyl group (e.g., replace with carbonyl or halogen) to assess electronic effects on receptor binding .
- Biological Assays : Use enzyme inhibition assays (e.g., LOXL2 IC50 protocols) to compare activity with analogs like (2-Chloropyridin-4-yl)methanamine hydrochloride .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with amine oxidases or sulfotransferases .
Advanced: How should researchers address discrepancies in stability data under varying pH conditions?
- pH-Dependent Degradation : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonyl groups at pH > 7) .
- Buffer Screening : Test stability in phosphate (pH 6–8) and acetate (pH 4–5) buffers to identify optimal storage conditions .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .
Basic: What analytical methods are recommended for quantifying trace impurities?
- HPLC-UV/ELSD : Detect non-chromophoric impurities (e.g., unreacted methanamine) using evaporative light scattering detection .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) from synthetic steps, with a detection limit of ≤1 ppm .
- Residual Solvent Analysis : Use GC-FID to quantify solvents like DMF or THF (ICH Q3C guidelines) .
Advanced: How can computational tools predict metabolic pathways or toxicity profiles?
- In Silico Metabolism : Use software like ADMET Predictor™ to identify likely Phase I metabolites (e.g., sulfonyl reduction or pyridine hydroxylation) .
- Toxicity Screening : Run Ames tests (bacterial mutagenicity) and hepatocyte assays to assess genotoxicity and hepatic clearance .
Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Standardized Protocols : Use identical solvent systems (e.g., 0.1% HCl in DMSO) and freeze-thaw cycles to minimize variability .
- Positive Controls : Include analogs like N-methyl methanamine hydrochloride to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA to compare IC50 values across batches, with p < 0.05 indicating significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
